Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]-
Overview
Description
Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- is an organic compound with the molecular formula C14H10Cl2N2O2. It is a white crystalline substance that is primarily used as an insecticide. This compound is known for its ability to inhibit the synthesis of chitin in insects, which disrupts their growth and development .
Mechanism of Action
Target of Action
Benzamides, in general, are known to interact with various targets depending on their specific substitutions .
Mode of Action
Benzamides are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, suggest that it may be involved in various biochemical transformations .
Pharmacokinetics
Benzamides are generally slightly soluble in water and soluble in many organic solvents, which may influence their bioavailability .
Result of Action
The reactions at the benzylic position suggest that it may induce various chemical transformations at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- can be synthesized through several methods. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method involves the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.
Common Reagents and Conditions
Catalysts: Catalysts such as Lewis acids are often used in the synthesis of this compound.
Solvents: Organic solvents like acetone, N,N-dimethylformamide, and pyridine are commonly used.
Major Products Formed
The major products formed from the reactions of Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- include various substituted benzamides and amines .
Scientific Research Applications
Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its effects on insect physiology and development.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of insecticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-chlorophenyl)benzamide
- 2-Amino-N-(3-chlorophenyl)benzamide
- N-(5-Amino-2-chlorophenyl)benzamide
- 2-Amino-N-(2-methylphenyl)benzamide
Uniqueness
Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- is unique due to its dual chloro-substitution, which enhances its insecticidal properties. This dual substitution makes it more effective in inhibiting chitin synthesis compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWBUNUUFAHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388103 | |
Record name | Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142267-51-4 | |
Record name | Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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